N-Benzyl vs. N-Cyclopropyl Terminal Amide Substitution: Differential Antiproliferative Potency in the 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamide Scaffold
In the only published study directly examining the 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide scaffold, compound 3 (the N-cyclopropyl analog, CAS not publicly listed in the abstract) demonstrated growth inhibition with an IC50 in the low micromolar range against two human cancer cell lines, accompanied by G2/M cell cycle accumulation and microtubule depolymerization . The N-benzyl target compound (CAS 325747-95-3) differs by replacement of the cyclopropyl group with a benzyl moiety at the terminal amide position — a modification that increases molecular weight by 50 Da, adds an aromatic ring capable of π-stacking interactions, and alters the amide NH hydrogen-bonding geometry. The corresponding carboxylic acid analog (compound in which the amide is replaced by -COOH) showed substantially reduced potency, confirming that the amide substituent identity is a critical potency determinant within this chemotype . No published IC50 data exist for the specific N-benzyl congener at the time of this analysis. The quantitative data below represent the closest available comparator evidence for procurement decision-making.
| Evidence Dimension | Antiproliferative IC50 (growth inhibition) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for CAS 325747-95-3. Predicted structural class: N-benzyl amide; MW 406.5; cLogP estimated ~3.5-4.0. |
| Comparator Or Baseline | N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (compound 3): IC50 in the low micromolar range against two human cancer cell lines. Carboxylic acid analog: substantially reduced potency (exact value not stated in abstract). |
| Quantified Difference | N-Cyclopropyl analog is active (low μM IC50); carboxylic acid analog is substantially less potent. The N-benzyl substituent occupies an intermediate structural space whose quantitative effect has not been experimentally determined. |
| Conditions | Two human cancer cell lines; antiproliferative assay measuring growth inhibition; G2/M cell cycle analysis by flow cytometry; microtubule depolymerization confirmed by immunofluorescence. Field JJ et al., Chem Asian J. 2019. |
Why This Matters
Demonstrates that the amide substituent is a potency-governing position; the N-benzyl variant offers structurally distinct hydrogen-bonding and lipophilic properties not available from N-cyclopropyl or N-phenyl analogs, making it a non-interchangeable screening candidate.
- [1] Field JJ, Singh AJ, Sinha S, Rowe MR, Denny WA, Brooke DG, Miller JH. Synthesis and Microtubule-Destabilizing Activity of N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its Analogs. Chem Asian J. 2019;14(8):1192-1196. DOI: 10.1002/asia.201900121. PMID: 30811851. View Source
